molecular formula C22H18N2O2 B2376071 N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide CAS No. 942005-27-8

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide

Cat. No. B2376071
CAS RN: 942005-27-8
M. Wt: 342.398
InChI Key: WZJAPQVDUBPPRP-UHFFFAOYSA-N
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Description

“N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide” is a complex organic compound. It contains a furo[3,2-b]pyridine core, which is a bicyclic system with a furan ring fused with a pyridine ring . The molecule also has amide (-CONH2), benzyl (C6H5CH2-), and methyl (-CH3) functional groups.


Molecular Structure Analysis

The molecular formula of the compound is C22H18N2O2, and its molecular weight is 342.398. The presence of the nitrogen in the pyridine ring and the oxygen in the furan ring can contribute to the compound’s reactivity. The amide group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound would largely depend on the conditions and the reagents used. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The furan ring, being an aromatic ether, can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For instance, the presence of the amide group could make it polar and potentially soluble in polar solvents. The aromatic rings could contribute to its stability .

Scientific Research Applications

Chemical Modifications for Enhanced Biological Properties

A study by Ukrainets et al. (2015) explored chemical modifications in pyridine moieties, like N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide, to enhance their biological properties. They focused on optimizing the pyrido[1,2-a]pyrimidine nucleus through methyl group displacement. This led to the development of compounds with potential analgesic properties, confirmed through an "acetic acid writhing" model. The findings suggest that such modifications can significantly increase the biological activity of para-substituted derivatives (Ukrainets et al., 2015).

Synthesis of Derivatives for Antimicrobial Activity

Zhuravel et al. (2005) synthesized novel derivatives of similar compounds by reacting pyridoxal hydrochloride with various N-arylcyanoacetamides. These derivatives displayed significant antibacterial and antifungal activities, comparing favorably with standard drugs. This research highlights the potential of this compound derivatives in developing effective antimicrobial agents (Zhuravel et al., 2005).

Exploration in Synthesizing Furo[2,3-b]pyridines

Antonov et al. (2021) investigated the synthesis of furo[2,3-b]pyridines, which share a similar structural framework with this compound. They studied the reaction of 4,5-dibenzoyl-1H-pyrrole-2,3-diones with methyl 5-aminofuran-2-carboxylate to form related compounds. This research offers insights into creating novel furo[2,3-b]pyridine structures that could have applications in various scientific fields (Antonov et al., 2021).

Capillary Electrophoresis of Related Compounds

Ye et al. (2012) conducted a study on the capillary electrophoretic separation of compounds closely related to this compound. They developed a methodology for analyzing such compounds, offering a useful technique for quality control in pharmaceutical research (Ye et al., 2012).

Mechanism of Action

The mechanism of action would depend on the application of the compound. If it’s used as a pharmaceutical, the mechanism would depend on the biological target. If it’s used in materials science, the mechanism might involve its interaction with other substances in a mixture .

Future Directions

The future research directions could involve studying the compound’s potential applications, such as its use in pharmaceuticals or materials science. It could also involve studying its synthesis in more detail to improve yield or purity .

properties

IUPAC Name

N-benzyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2/c1-16-12-13-20-19(23-16)14-21(26-20)22(25)24(18-10-6-3-7-11-18)15-17-8-4-2-5-9-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJAPQVDUBPPRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)OC(=C2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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